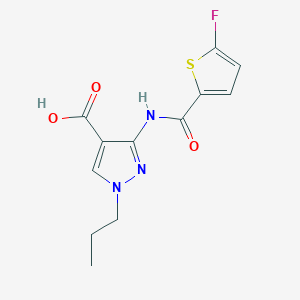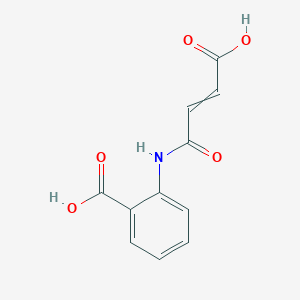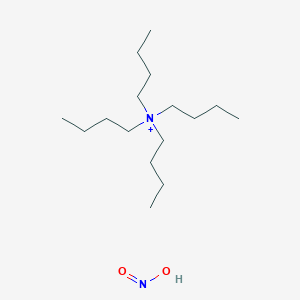
Dioxoamine; tetrabutylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxoamine; tetrabutylazanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a quaternary ammonium salt, often used as a phase-transfer catalyst in organic synthesis. This compound is known for its ability to facilitate reactions between reactants in different phases, making it a valuable tool in both laboratory and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioxoamine; tetrabutylazanium typically involves the alkylation of tributylamine with 1-bromobutane. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
[ \text{N(C}_4\text{H}_9\text{)}_3 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{N(C}_4\text{H}_9\text{)}_4\text{Br} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
Dioxoamine; tetrabutylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The bromide ion in the compound can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Metathesis reactions typically involve the use of other halide salts or complex anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of tetrabutylammonium salts with different anions.
科学研究应用
Dioxoamine; tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between reactants in different phases, enhancing reaction rates and yields.
Biology: The compound is employed in the synthesis of bioactive heterocycles, which are important in drug discovery and development.
Medicine: It is used in the preparation of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in various industrial processes, including the production of polymers and other advanced materials.
作用机制
The mechanism of action of dioxoamine; tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of the reaction. The compound interacts with molecular targets through ionic interactions and other non-covalent forces, promoting the desired chemical transformations.
相似化合物的比较
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
Uniqueness
Dioxoamine; tetrabutylazanium is unique due to its specific combination of properties, including its high solubility in organic solvents, stability under various reaction conditions, and effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers greater selectivity and efficiency in facilitating chemical reactions.
属性
分子式 |
C16H37N2O2+ |
|---|---|
分子量 |
289.48 g/mol |
IUPAC 名称 |
nitrous acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1; |
InChI 键 |
SHRKDVQQQPFSIY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.N(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


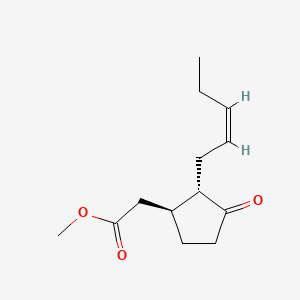
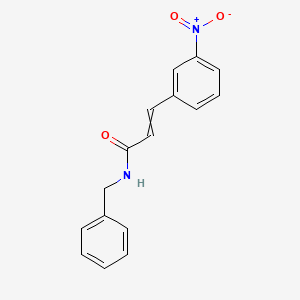
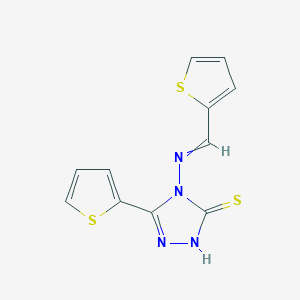

![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)
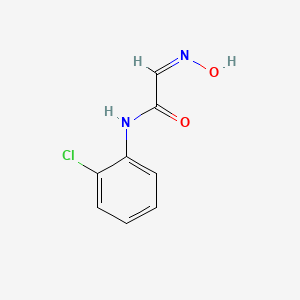
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
![3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726709.png)
![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
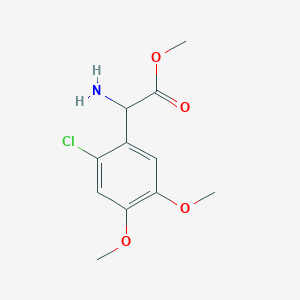
![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)
